molecular formula C20H20ClN3O2 B11121804 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11121804
M. Wt: 369.8 g/mol
InChI Key: CGKRLXGUFNXPTG-UHFFFAOYSA-N
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Description

2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a 4-chlorophenyl group, a benzodiazole ring, and a morpholine ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring through a cyclization reaction. The 4-chlorophenyl group is then introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the use of catalysts to increase the yield and purity of the final product. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating neuronal activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-one: Similar structure with a different substitution pattern.

    1-(4-chlorophenyl)-2-(1,3-benzodiazol-1-yl)ethanone: Lacks the morpholine ring.

    2-(4-chlorophenyl)-1-(morpholin-4-yl)ethanone: Lacks the benzodiazole ring.

Uniqueness

The uniqueness of 2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one lies in its combination of the benzodiazole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H20ClN3O2/c21-16-7-5-15(6-8-16)13-19-22-17-3-1-2-4-18(17)24(19)14-20(25)23-9-11-26-12-10-23/h1-8H,9-14H2

InChI Key

CGKRLXGUFNXPTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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